Amflutizole

概要

説明

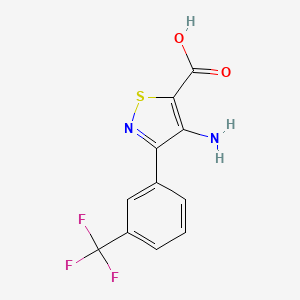

アムフルチゾールは、キサンチンオキシダーゼ阻害剤としての役割で知られる化学化合物です。 主に、血中の尿酸値の上昇を特徴とする痛風治療に使用されます . この化合物の化学構造は、フェニル環に結合したトリフルオロメチル基の存在によって定義されており、フェニル環はさらにアミノ基とカルボン酸基を持つイソチアゾール環に結合しています .

2. 製法

合成経路と反応条件: アムフルチゾールの合成には、いくつかの重要なステップが含まれます。

イソチアゾール環の形成: 最初のステップは、環化反応によるイソチアゾール環の形成です。これは、適切な前駆体を硫黄と窒素源と制御された条件下で反応させることで達成できます。

トリフルオロメチル基の導入: トリフルオロメチル基は、求核置換反応を介して導入されます。この反応では、トリフルオロメチル化剤がフェニル環と反応します。

アミノ化とカルボキシル化:

工業生産方法: アムフルチゾールの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために反応条件を最適化することが含まれます。 連続フロー反応器や自動合成プラットフォームなどの技術は、効率とスケーラビリティを高めるために頻繁に採用されています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of amflutizole involves several key steps:

Formation of the Isothiazole Ring: The initial step involves the formation of the isothiazole ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with sulfur and a nitrogen source under controlled conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, where a trifluoromethylating agent reacts with the phenyl ring.

Amination and Carboxylation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

化学反応の分析

反応の種類: アムフルチゾールは、以下を含むさまざまな化学反応を起こします。

酸化: アムフルチゾールは、対応するスルホキシドやスルホンを形成するよう酸化されます。

還元: 還元反応は、ニトロ基をアミノ基に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化: スルホキシドとスルホン。

還元: アミノ誘導体。

4. 科学研究での応用

アムフルチゾールは、科学研究において幅広い応用範囲を持っています。

化学: キサンチンオキシダーゼ阻害と関連する酵素反応を研究するためのモデル化合物として使用されます。

生物学: アムフルチゾールの研究は、細胞代謝と酸化ストレスへの影響に焦点を当てています。

医学: アムフルチゾールは、虚血再灌流障害などの酸化ストレスと炎症に関連する状態における潜在的な治療効果について調査されています。

科学的研究の応用

Pharmacological Applications

1.1 Gout Management

Amflutizole is primarily utilized in the management of gout, a condition characterized by elevated uric acid levels. By inhibiting xanthine oxidase, this compound prevents the conversion of hypoxanthine to uric acid, thereby lowering uric acid levels in patients suffering from hyperuricemia and gout. This mechanism is crucial for reducing the frequency and severity of gout attacks.

1.2 Antioxidant Properties

Recent studies have highlighted this compound's potential as an antioxidant agent. In a study evaluating various compounds for their ability to reduce reactive oxygen species (ROS) in colonic biopsy specimens, this compound demonstrated significant antioxidant activity, reducing chemiluminescence by 88% at a concentration of 20 mM. This suggests potential applications in inflammatory conditions such as inflammatory bowel disease .

Comparative Analysis with Other Xanthine Oxidase Inhibitors

To understand this compound's unique features, it is essential to compare it with other established xanthine oxidase inhibitors like Allopurinol and Febuxostat.

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| This compound | Xanthine oxidase inhibition | Contains a trifluoromethyl group enhancing lipophilicity |

| Allopurinol | Competitive inhibition | First-line treatment for gout; purine analog |

| Febuxostat | Non-purine selective inhibition | Alternative for patients intolerant to Allopurinol |

This compound's distinctive structural features may confer advantages in terms of bioavailability and efficacy compared to traditional treatments.

作用機序

アムフルチゾールは、キサンチンオキシダーゼと呼ばれる酵素を阻害することによって効果を発揮します。この酵素は、ヒポキサンチンをキサンチン、さらに尿酸に酸化するために責任があります。キサンチンオキシダーゼを阻害することで、アムフルチゾールは尿酸の産生を減らし、それによって血液中の尿酸値を低下させます。 このメカニズムは、過剰な尿酸が関節に痛みの原因となる結晶を形成する痛風の治療に特に有効です .

類似化合物:

アロプリノール: 痛風の治療に使用されるもう1つのキサンチンオキシダーゼ阻害剤。

フェブキソスタット: 同様の作用機序を持つ非プリンキサンチンオキシダーゼ阻害剤。

トピロキソスタット: 選択性と効力が向上した新しいキサンチンオキシダーゼ阻害剤

比較:

アロプリノール: アムフルチゾールとアロプリノールはどちらもキサンチンオキシダーゼを阻害しますが、アムフルチゾールは異なる化学構造を持ち、異なる薬物動態を示す可能性があります。

フェブキソスタット: アムフルチゾールとは異なり、フェブキソスタットは非プリン阻害剤であり、プリン代謝に関連する副作用が少なくなる可能性があります。

トピロキソスタット: トピロキソスタットは、アムフルチゾールと比較して、選択性と効力が優れていることで知られており、特定の臨床状況ではより有効な選択肢となっています

結論として、アムフルチゾールは、医学と科学研究において重要な応用範囲を持つ多用途な化合物です。そのユニークな化学構造と作用機序は、酸化ストレスと尿酸代謝に関連する状態の研究と治療において、貴重なツールとなっています。

類似化合物との比較

Allopurinol: Another xanthine oxidase inhibitor used in the treatment of gout.

Febuxostat: A non-purine xanthine oxidase inhibitor with a similar mechanism of action.

Topiroxostat: A newer xanthine oxidase inhibitor with enhanced selectivity and potency

Comparison:

Allopurinol: While both amflutizole and allopurinol inhibit xanthine oxidase, this compound has a different chemical structure and may exhibit different pharmacokinetic properties.

Febuxostat: Unlike this compound, febuxostat is a non-purine inhibitor, which may result in fewer side effects related to purine metabolism.

Topiroxostat: Topiroxostat is known for its higher selectivity and potency compared to this compound, making it a more effective option in certain clinical scenarios

生物活性

Amflutizole, also known as LY-141894, is a synthetic compound primarily recognized for its role as a xanthine oxidase inhibitor . This compound has garnered attention for its potential therapeutic applications, particularly in managing conditions related to elevated uric acid levels, such as gout and hyperuricemia. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound has the chemical formula and features a unique isothiazole ring structure . The presence of a trifluoromethyl group enhances its lipophilicity, which improves membrane permeability and bioavailability. The primary mechanism of action involves the inhibition of xanthine oxidase, an enzyme critical in purine metabolism. By binding to the active site of xanthine oxidase, this compound prevents the conversion of hypoxanthine to xanthine and subsequently to uric acid. This inhibition results in reduced uric acid levels in the body, which is beneficial for patients suffering from conditions like gout .

Pharmacological Effects

The pharmacological effects of this compound extend beyond uric acid reduction. Research indicates that it also influences inflammatory pathways and cellular functions associated with crystal formation in joints. Its antioxidant properties help mitigate oxidative stress by abolishing free radical formation during ischemic events .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. A notable research effort involved evaluating its efficacy in various animal models:

- Cerebral Ischemia Model : In a study involving mice subjected to ischemia/reperfusion injury, this compound significantly reduced free radical formation and improved neurological outcomes compared to control groups. This suggests potential applications in neuroprotective therapies .

- Gout Management : Clinical trials have assessed the effectiveness of this compound in lowering serum uric acid levels among patients with chronic gout. Results indicated a substantial decrease in uric acid concentrations, alongside improvements in joint pain and inflammation markers .

- Comparison with Other Inhibitors : In comparative studies with other xanthine oxidase inhibitors, this compound demonstrated superior efficacy in reducing uric acid levels while exhibiting a favorable safety profile .

特性

IUPAC Name |

4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2S/c12-11(13,14)6-3-1-2-5(4-6)8-7(15)9(10(17)18)19-16-8/h1-4H,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMCEGAWQYTFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NSC(=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868642 | |

| Record name | Amflutizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82114-19-0 | |

| Record name | Amflutizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82114-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amflutizole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082114190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amflutizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMFLUTIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83N680M457 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Amflutizole and how does it impact serum urate concentrations?

A: this compound exhibits antihyperuricemic properties primarily by enhancing the renal clearance of uric acid [, ]. While it demonstrates modest xanthine oxidase inhibition [, ], this effect contributes less significantly to its antihyperuricemic action compared to its impact on renal clearance.

Q2: Has this compound proven effective in achieving adequate control of serum urate levels in individuals with gout and hyperuricemia?

A: Despite its significant antihyperuricemic effects, studies indicate that the doses of this compound used were insufficient to adequately control serum urate concentrations in patients with gout and hyperuricemia [, ]. Further research may be required to determine if higher doses could achieve desired therapeutic outcomes.

Q3: Beyond its antihyperuricemic effects, what other biological activities has this compound demonstrated?

A: this compound has shown potent antioxidant properties in in vitro studies using colonic biopsies [, ]. This antioxidant activity has been proposed as a potential mechanism for therapeutic benefits in inflammatory bowel disease.

Q4: Are there any structural analogues of this compound that have been investigated?

A: Yes, methyl 4-amino-3-phenylisothiazole-5-carboxylate, a close structural analogue of this compound, has been studied for its polymorphic properties []. Understanding the structural characteristics of this compound and its analogues can provide valuable insights into their physicochemical properties and potential applications.

Q5: How does this compound interact with the enzyme xanthine oxidase?

A: this compound acts as an inhibitor of xanthine oxidase, although its inhibitory effect is considered modest compared to other inhibitors [, ]. Interestingly, unlike some other xanthine oxidase inhibitors, this compound does not effectively inhibit NADH oxidation by the enzyme []. This difference in inhibitory activity highlights the complexity of this compound's interactions with xanthine oxidase.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。